Ethylsydnonimine
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Overview
Description
Ethylsydnonimine is a member of the sydnonimine class of compounds, which are mesoionic and specifically exo-imino analogs of sydnones . These compounds have been extensively studied for their chemical, physical, and biological properties. It has garnered significant attention due to its diverse reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylsydnonimine can be synthesized through the nitrosation of 3-aryl substituted glycinonitriles under microwave irradiation in the presence of dry hydrogen chloride gas . This method represents an eco-friendly alternative to traditional synthesis techniques. The structures of the synthesized sydnonimines are typically confirmed using infrared spectroscopy and nuclear magnetic resonance spectroscopy .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of scalable and efficient synthetic routes that minimize environmental impact. Techniques such as microwave-assisted synthesis and the use of green chemistry principles are often employed to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions: Ethylsydnonimine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amino derivatives.
Substitution: It participates in nucleophilic aromatic substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like bromine and iodine are employed in substitution reactions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated sydnonimines.
Scientific Research Applications
Ethylsydnonimine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethylsydnonimine involves its ability to undergo chemoselective cycloaddition reactions with strained alkynes, leading to the release of isocyanates . The released isocyanates can then interact with various molecular targets, including proteins and nucleic acids, leading to biological effects .
Comparison with Similar Compounds
Sydnones: These are the parent compounds of sydnonimines and share similar mesoionic structures.
Nitroso Compounds: These compounds are structurally related and can be derived from the oxidation of sydnonimines.
Amino Derivatives: These are reduction products of sydnonimines and exhibit different biological activities.
Uniqueness: Ethylsydnonimine is unique due to its ability to undergo SPSIC reactions, which are not commonly observed in other similar compounds. This unique reactivity makes it a valuable tool in bioorthogonal chemistry and drug delivery applications .
Properties
Molecular Formula |
C4H7N3O |
---|---|
Molecular Weight |
113.12 g/mol |
IUPAC Name |
3-ethyl-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine |
InChI |
InChI=1S/C4H7N3O/c1-2-7-3-4(5)8-6-7/h3,5H,2H2,1H3 |
InChI Key |
NCIGWPHMDJUFHR-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=CC(=N)O[N-]1 |
Origin of Product |
United States |
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